molecular formula C14H13NO2S B6391453 3-(4-Ethylthiophenyl)picolinic acid CAS No. 1261933-69-0

3-(4-Ethylthiophenyl)picolinic acid

Cat. No.: B6391453
CAS No.: 1261933-69-0
M. Wt: 259.33 g/mol
InChI Key: FMIQTPNLMDZZRH-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2S It is a derivative of picolinic acid, featuring a 4-ethylthiophenyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents can also enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylthiophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid.

Major Products:

Scientific Research Applications

3-(4-Ethylthiophenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Ethylthiophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. Additionally, it can interfere with membrane fusion events, making it a potential antiviral agent .

Comparison with Similar Compounds

    Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness: 3-(4-Ethylthiophenyl)picolinic acid is unique due to the presence of the ethylthiophenyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its ability to form complexes with metals and interact with biological targets .

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQTPNLMDZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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